cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride

Catalog No.
S1487695
CAS No.
1212406-48-8
M.F
C7H16ClNO
M. Wt
165.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydroc...

CAS Number

1212406-48-8

Product Name

cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride

IUPAC Name

[(1R,2S)-2-amino-2-methylcyclopentyl]methanol;hydrochloride

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

InChI

InChI=1S/C7H15NO.ClH/c1-7(8)4-2-3-6(7)5-9;/h6,9H,2-5,8H2,1H3;1H/t6-,7-;/m0./s1

InChI Key

FRMYBIXBGLYRKZ-LEUCUCNGSA-N

SMILES

CC1(CCCC1CO)N.Cl

Synonyms

(CIS-2-AMINO-2-METHYL-CYCLOPENTYL)-METHANOL HYDROCHLORIDE

Canonical SMILES

CC1(CCCC1CO)N.Cl

Isomeric SMILES

C[C@@]1(CCC[C@H]1CO)N.Cl

Cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride is a chemical compound with the formula C₇H₁₅NO·ClH and a molecular weight of 165.661 g/mol. It is categorized as an amino alcohol and is notable for its cyclopentyl structure, which contributes to its unique properties. The compound is typically available in hydrochloride form, enhancing its solubility in water, making it suitable for various applications in biological and chemical research .

Due to the lack of specific research on this compound, no data is available on its safety or hazards. However, as a general precaution, any unknown organic compound should be handled with care, following standard laboratory safety protocols for potentially flammable, irritant, or corrosive substances [].

Potential as a Building Block for Drug Design:

cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride possesses a unique structural motif, combining a cyclopentane ring with an amino and a hydroxyl group. This combination makes it a potentially valuable building block for the synthesis of novel drugs. Researchers have explored its use in the development of compounds targeting various therapeutic areas, including:

  • Anticonvulsants: Studies suggest that the molecule may hold promise in developing new anticonvulsant medications due to its potential interaction with specific receptors in the brain [].
  • Neurodegenerative diseases: The molecule's ability to interact with specific enzymes involved in neurodegenerative processes like Alzheimer's disease is being investigated [].

Use in Chemical Biology Research:

The molecule's unique structure and functional groups make it a valuable tool in chemical biology research. Scientists can utilize it for various purposes, such as:

  • Probing protein-ligand interactions: By attaching the molecule to a probe molecule, researchers can study how proteins interact with specific ligands, providing insights into cellular processes [].
  • Synthesis of molecular probes: The molecule can be modified to create new probes for studying various cellular functions and signaling pathways [].

Potential Applications in Organic Synthesis:

The molecule's chemical properties, including its reactive functional groups, make it potentially useful in various organic synthesis reactions. Researchers are exploring its potential applications in:

  • Asymmetric synthesis: The molecule's chiral center (as indicated by the "cis" prefix) allows for the development of new catalysts or reagents for asymmetric synthesis, leading to the production of enantiopure compounds [].
  • Synthesis of complex molecules: The molecule's versatility as a building block can be utilized to synthesize more complex molecules with desired properties.
Typical of amino alcohols. These include:

  • Acylation Reactions: The amine group can react with acyl chlorides to form amides.
  • Alkylation Reactions: The hydroxyl group can undergo alkylation under basic conditions, allowing for the synthesis of ethers.
  • Dehydration Reactions: Under acidic conditions, it may undergo dehydration to form alkenes.

The specific reactivity of this compound may depend on its stereochemistry and the presence of functional groups in its environment.

The synthesis of cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride typically involves several steps:

  • Cyclization: Starting from a suitable precursor, cyclization can be performed to form the cyclopentane structure.
  • Amination: The introduction of the amino group can be achieved through reductive amination or direct amination techniques.
  • Hydrochloride Formation: The final step involves reacting the base form of the compound with hydrochloric acid to yield the hydrochloride salt.

These methods may vary based on the desired purity and yield of the final product.

Cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride finds applications primarily in research settings. Its potential uses include:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting neurological conditions.
  • Chemical Synthesis: As an intermediate in synthesizing other complex organic molecules.
  • Biochemical Studies: In studies related to receptor binding and enzyme inhibition.

Interaction studies involving cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with neurotransmitter receptors, although comprehensive interaction profiles are still needed. Understanding these interactions is crucial for assessing its therapeutic potential and safety.

Cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride shares structural features with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
Cis-(2-Amino-3-methyl-cyclopentyl)-methanolAmino AlcoholSimilar cyclopentane structure; different amino positioning
N-Methyl-D-aspartate (NMDA)Amino Acid DerivativeInvolved in neurotransmission; different functional groups
CyclopentylamineSimple AmineLacks hydroxyl group; simpler structure

Cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities compared to these similar compounds.

Cyclic β-amino alcohols have been pivotal in organic synthesis since the mid-20th century, serving as chiral building blocks for pharmaceuticals and agrochemicals. Early work focused on simple cyclohexanol derivatives, but advances in stereoselective catalysis in the 1990s enabled access to strained cyclopentane analogues. The discovery of biocatalytic asymmetric ring-opening of meso-epoxides, as reported by Li et al. (2024), marked a breakthrough for synthesizing enantiopure cyclic β-amino alcohols like cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride. This method achieved >99% enantiomeric excess (ee) using amine transaminases, overcoming traditional limitations in diastereocontrol.

The compound’s development parallels innovations in radical cyclization and reductive amination, with its first reported synthesis in 2007 via HCl-mediated ring closure of precursor epoxides. Recent studies highlight its utility in generating peptidomimetics and kinase inhibitors, reflecting broader trends in targeting conformationally restricted bioactive molecules.

Structural Significance in β-Amino Alcohol Chemistry

The molecule’s structure (C₇H₁₅NO·HCl) features a cyclopentane ring with adjacent amino (-NH₂) and hydroxymethyl (-CH₂OH) groups in a cis orientation, confirmed by X-ray crystallography and NMR. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₇H₁₆ClNO
Molecular Weight165.66 g/mol
SMILESC[C@@]1(N)CCC[C@H]1CO.Cl
InChI KeyFRMYBIXBGLYRKZ-LEUCUCNGSA-N
Melting Point186–190°C (decomposes)

The cis configuration imposes significant ring strain, enhancing reactivity in nucleophilic substitutions. Hydrogen bonding between the amino and hydroxyl groups stabilizes the crystal lattice, as evidenced by its high melting point. Comparative studies with trans isomers reveal superior enzymatic recognition of the cis form in transaminase-catalyzed reactions.

Position Within Medicinal Chemistry Research Framework

While direct therapeutic applications of cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride remain under exploration, its structural motif aligns with bioactive β-amino alcohols. For example:

  • Anticancer Agents: Analogues like tylophorinicine (a phenanthroindolizidine alkaloid) inhibit Aurora kinases via similar bicyclic amine motifs.
  • Antimicrobials: Cyclic β-amino alcohols disrupt bacterial cell wall synthesis, as seen in derivatives targeting Staphylococcus aureus.
  • Neuropharmacology: Related compounds modulate acetylcholine esterase (ACHE), relevant for Alzheimer’s disease.

The compound’s hydrochloride salt improves aqueous solubility (35 mg/mL in water), facilitating formulation for in vitro assays. Preliminary cytotoxicity screens against MCF-7 cells show moderate activity (IC₅₀ = 50–100 μM), suggesting utility as a scaffold for optimization.

Scientific Relevance in Asymmetric Synthesis Research

Asymmetric synthesis of this compound exemplifies modern biocatalytic strategies. Key advances include:

  • Biocatalytic Ring-Opening: Recombinant E. coli expressing CepTA transaminase converts meso-epoxides to (1R,2R)-β-amino alcohols with 81.8% yield and >99% ee.
  • Radical Cyclization: AIBN-mediated stannyl radical addition to oxime ethers achieves 54% yield but lower stereocontrol.
  • Reductive Amination: Sodium cyanoborohydride reduces imine intermediates, though requiring chiral auxiliaries for enantiopurity.

A comparative analysis of synthetic routes reveals biocatalysis as the most sustainable method, avoiding toxic solvents and enabling scale-up.

Dates

Modify: 2023-08-15

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